![molecular formula C17H22N2 B5791276 N-methyl-3-phenyl-N-[2-(2-pyridinyl)ethyl]-1-propanamine](/img/structure/B5791276.png)
N-methyl-3-phenyl-N-[2-(2-pyridinyl)ethyl]-1-propanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-methyl-3-phenyl-N-[2-(2-pyridinyl)ethyl]-1-propanamine, commonly known as Methamphetamine, is a powerful central nervous system stimulant that is widely used as a recreational drug. However, it also has significant scientific research applications due to its unique chemical properties.
科学研究应用
N-methyl-3-phenyl-N-[2-(2-pyridinyl)ethyl]-1-propanamine has several scientific research applications. It is commonly used as a research tool to study the central nervous system. It has been shown to increase the release of dopamine, norepinephrine, and serotonin, which are important neurotransmitters in the brain. It has also been used to study the effects of long-term stimulant use on the brain.
作用机制
The mechanism of action of N-methyl-3-phenyl-N-[2-(2-pyridinyl)ethyl]-1-propanamine involves the release of dopamine, norepinephrine, and serotonin in the brain. These neurotransmitters are responsible for regulating mood, attention, and arousal. The release of these neurotransmitters results in increased alertness, energy, and euphoria.
Biochemical and Physiological Effects:
N-methyl-3-phenyl-N-[2-(2-pyridinyl)ethyl]-1-propanamine has several biochemical and physiological effects. It increases heart rate, blood pressure, and body temperature. It also decreases appetite and causes insomnia. Long-term use of N-methyl-3-phenyl-N-[2-(2-pyridinyl)ethyl]-1-propanamine can lead to addiction, psychosis, and neurotoxicity.
实验室实验的优点和局限性
N-methyl-3-phenyl-N-[2-(2-pyridinyl)ethyl]-1-propanamine has several advantages and limitations for lab experiments. It is a powerful research tool that can be used to study the central nervous system. However, its recreational use and potential for addiction make it difficult to obtain and use in a laboratory setting. Additionally, its neurotoxicity and potential for long-term harm make it a challenging substance to work with.
未来方向
There are several future directions for research involving N-methyl-3-phenyl-N-[2-(2-pyridinyl)ethyl]-1-propanamine. One direction is to study the long-term effects of stimulant use on the brain. Another direction is to develop new medications that target the same neurotransmitters as N-methyl-3-phenyl-N-[2-(2-pyridinyl)ethyl]-1-propanamine without the potential for addiction or neurotoxicity. Additionally, research can be done to develop new techniques for studying the central nervous system using N-methyl-3-phenyl-N-[2-(2-pyridinyl)ethyl]-1-propanamine as a research tool.
Conclusion:
In conclusion, N-methyl-3-phenyl-N-[2-(2-pyridinyl)ethyl]-1-propanamine is a powerful central nervous system stimulant with significant scientific research applications. Its synthesis method is complex, and it has several biochemical and physiological effects. While it has advantages as a research tool, its potential for addiction and neurotoxicity make it a challenging substance to work with. Future research directions include studying the long-term effects of stimulant use on the brain, developing new medications, and improving techniques for studying the central nervous system.
合成方法
The synthesis of N-methyl-3-phenyl-N-[2-(2-pyridinyl)ethyl]-1-propanamine is a complex process that involves several steps. The starting materials for the synthesis are ephedrine or pseudoephedrine, which are readily available over-the-counter medications. The first step of the synthesis involves the reduction of ephedrine or pseudoephedrine to produce phenylpropanolamine. The next step involves the reaction of phenylpropanolamine with hydroiodic acid to produce N-methyl-1-phenylpropan-2-amine. Finally, N-methyl-1-phenylpropan-2-amine is reacted with pyridine to produce N-methyl-3-phenyl-N-[2-(2-pyridinyl)ethyl]-1-propanamine.
属性
IUPAC Name |
N-methyl-3-phenyl-N-(2-pyridin-2-ylethyl)propan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2/c1-19(15-12-17-11-5-6-13-18-17)14-7-10-16-8-3-2-4-9-16/h2-6,8-9,11,13H,7,10,12,14-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIZJDPABAYVDDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCC1=CC=CC=C1)CCC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![spiro[cyclopentane-1,6'-isoquino[1,2-b]quinazolin]-8'(5'H)-one](/img/structure/B5791203.png)
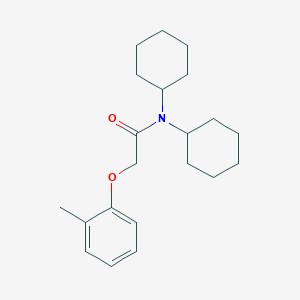
![2-[4-chloro-2-(hydroxymethyl)phenoxy]-N-(4-fluorophenyl)acetamide](/img/structure/B5791212.png)
![4-{[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetyl}morpholine](/img/structure/B5791225.png)

![N-(2-isopropylphenyl)-2-[(4-methylbenzyl)thio]acetamide](/img/structure/B5791237.png)
![N-{4-[2-(acetylamino)-1,3-thiazol-4-yl]phenyl}benzamide](/img/structure/B5791253.png)

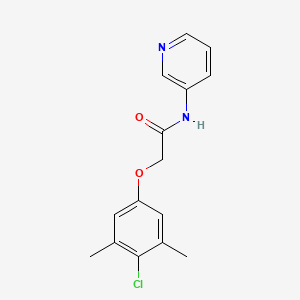
![4-[(4-{[(2-ethylphenyl)amino]carbonyl}phenyl)amino]-4-oxobutanoic acid](/img/structure/B5791275.png)
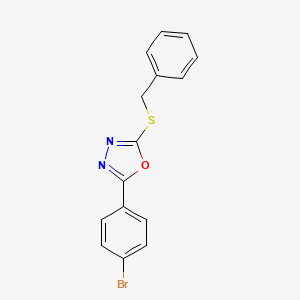
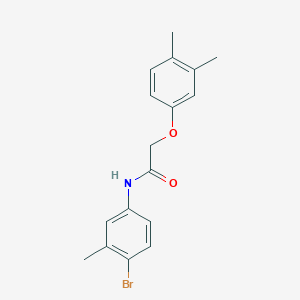
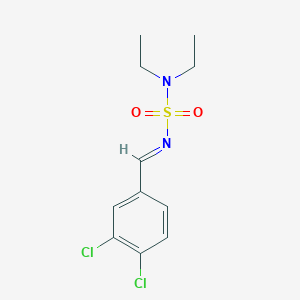
![N-(2,4-difluorophenyl)-2-[(4-hydroxyphenyl)acetyl]hydrazinecarboxamide](/img/structure/B5791309.png)